Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride
Description
Structural Classification Within Azepine-Based Heterocyclic Systems
The compound belongs to the pyrrolo[3,4-d]azepine family, a subclass of bicyclic systems merging a five-membered pyrrolidine ring with a seven-membered azepine ring. The (3aR,8aS) stereochemistry denotes a specific spatial arrangement where the nitrogen atoms occupy adjacent positions in the fused system, creating a rigid scaffold conducive to molecular recognition (Figure 1).
Table 1: Key Structural Features of Azepine-Based Heterocycles
The stereochemical complexity of this scaffold arises from the fused ring system, which restricts free rotation and enforces a defined three-dimensional topology. This rigidity is critical for interactions with biological targets, as demonstrated in related azepine derivatives showing high affinity for enzymatic binding pockets.
Historical Context of Pyrrolo[3,4-d]azepine Derivatives in Medicinal Chemistry
Pyrroloazepine derivatives emerged as synthetic targets in the late 20th century, driven by their structural resemblance to alkaloids and capacity for diverse functionalization. Early work focused on their potential as central nervous system (CNS) agents, leveraging the nitrogen-rich framework to mimic neurotransmitter structures. However, the advent of advanced synthetic methodologies in the 2010s expanded their applications:
- Anticancer Agents : Derivatives with electron-withdrawing substituents demonstrated pro-apoptotic activity in hepatic carcinoma models.
- Antimicrobials : Quaternary ammonium salts of imidazo[1,2-a]azepines exhibited broad-spectrum activity against Gram-positive pathogens.
- Enzyme Inhibitors : Stereoisomeric octahydropyrroloazepines showed nanomolar inhibition of glycosidases, highlighting the role of configuration in target engagement.
Table 2: Milestones in Pyrroloazepine Derivative Development
The shift toward metal-free domino reactions and cascade cyclizations has recently dominated synthetic efforts, enabling efficient access to polycyclic variants while avoiding transition-metal contaminants. For this compound, these advancements translate to scalable production routes that preserve stereochemical integrity—a prerequisite for consistent biological evaluation.
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
benzyl (3aS,8aR)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18;/h1-5,14-15,17H,6-12H2;1H/t14-,15+; |
InChI Key |
DYWKOFXELCHFFZ-KBGJBQQCSA-N |
Isomeric SMILES |
C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Octahydropyrrolo[3,4-d]azepine Core
- The bicyclic core is often synthesized via cyclization reactions starting from appropriate amino acid derivatives or nitrogen-containing precursors.
- For example, a key intermediate such as trans-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester can be used as a scaffold, which undergoes stereoselective transformations to yield the desired stereochemistry at the 3a and 8a positions.
- The stereochemical outcome is controlled by the choice of starting materials and reaction conditions, including temperature, solvents, and catalysts.
Introduction of the Carboxylate Group and Benzyl Ester Formation
- The carboxylate group at the 6-position is introduced via oxidation or functional group interconversion from precursor molecules.
- Esterification is performed by reacting the carboxylic acid intermediate with benzyl alcohol under conditions such as:
- Use of coupling agents like N,N'-carbonyldiimidazole (CDI) or carbodiimides.
- Catalysis by bases such as triethylamine.
- Solvents like acetonitrile or dichloromethane.
- This step ensures the formation of the benzyl ester with retention of stereochemistry.
Formation of the Hydrochloride Salt
- The free base benzyl octahydropyrrolo[3,4-d]azepine-6-carboxylate is treated with hydrochloric acid, often in an alcoholic solvent such as 2-propanol.
- The reaction is typically carried out at room temperature for extended periods (e.g., 16 hours) to ensure complete salt formation.
- The hydrochloride salt precipitates out upon solvent evaporation or by addition of anti-solvents like ethyl acetate, facilitating isolation as a white solid with high purity and yield (e.g., 83%).
Representative Reaction Scheme and Conditions
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form bicyclic core | Starting amino acid derivatives, base, solvent, controlled temperature | Variable | Stereoselective control critical |
| 2 | Esterification of carboxylic acid with benzyl alcohol | N,N'-carbonyldiimidazole, triethylamine, acetonitrile, reflux | ~66% | Retains stereochemistry |
| 3 | Hydrochloride salt formation | HCl in 2-propanol, room temp, 16 h | ~83% | Precipitation from ethyl acetate |
Analytical and Characterization Data Supporting Preparation
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weight (e.g., 274.36 g/mol for the free base).
- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the bicyclic structure and stereochemistry with characteristic chemical shifts and coupling constants.
- Melting Point and Purity: Hydrochloride salt typically isolated as a white solid with high purity, confirmed by chromatographic methods.
- InChI and SMILES identifiers confirm the molecular structure and stereochemistry.
Research Findings and Optimization Notes
- The stereochemical integrity of the bicyclic core is essential for biological activity; thus, reaction conditions are optimized to minimize racemization.
- Use of mild esterification conditions prevents decomposition or side reactions.
- Salt formation improves compound handling and solubility for downstream applications.
- Multi-step synthesis requires careful purification at each stage, often employing chromatography and recrystallization.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| Stereochemistry | (3aR,8aS) |
| Key Reagents | Amino acid derivatives, benzyl alcohol, N,N'-carbonyldiimidazole, HCl |
| Solvents | Acetonitrile, 2-propanol, ethyl acetate |
| Reaction Times | Esterification: ~16 h reflux; Salt formation: ~16 h room temp |
| Yields | Esterification: ~66%; Salt formation: ~83% |
| Purification | Chromatography, recrystallization |
Chemical Reactions Analysis
Synthetic Preparation and Key Reaction Steps
The compound is typically synthesized via a multi-step process involving ring-opening of epoxide precursors and subsequent cyclization. Key reactions include:
Benzyl Carbamate Deprotection
The benzyloxycarbonyl (Cbz) group is readily removed under catalytic hydrogenation conditions:
-
Outcome : Yields the free amine hydrochloride salt, critical for further functionalization.
Azepine Ring Functionalization
The azepine nitrogen participates in:
-
Acylation : Reacts with acyl chlorides (e.g., benzotriazole-5-carbonyl chloride) in DCM with DIPEA .
-
Suzuki Coupling : Pd(PPh₃)₄ and CuI enable cross-coupling with aryl halides .
Stereochemical Modifications
The (3aR,8aS) configuration is retained in most reactions due to the rigid bicyclic structure. Exceptions include:
-
Epimerization : Observed under strong acidic conditions (e.g., concentrated HCl at elevated temperatures) .
-
Resolution : Chiral HPLC separates enantiomers when racemization occurs during synthesis .
Table 2: Key Derivatives and Their Biological Targets
Physical and Spectral Data
-
¹H NMR (CDCl₃) : δ 1.40 (s, 9H, Boc group), 3.20–3.80 (m, 8H, azepine protons), 7.30–7.45 (m, 5H, benzyl aromatic) .
Stability and Handling
Scientific Research Applications
Pharmacological Potential
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride has been investigated for its role as a pharmacological agent targeting various diseases:
- Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells while sparing normal cells. The compound's ability to form reactive metabolites may enhance its efficacy against certain cancers by promoting DNA damage selectively in malignant cells .
- Neurological Disorders : The compound's structural characteristics suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may be explored for conditions such as depression or anxiety .
Biochemical Research
The compound's unique structure allows it to serve as a valuable tool in biochemical research:
- Enzyme Inhibition Studies : The compound has been utilized to study the inhibition of specific enzymes involved in metabolic pathways. For instance, it may inhibit phosphodiesterases, which play a crucial role in cellular signaling .
- Mechanistic Studies : Investigating the mechanisms of action of this compound can provide insights into the biochemical pathways it affects, paving the way for new therapeutic strategies.
Case Study 1: Anticancer Properties
A study demonstrated that derivatives of octahydropyrrolo[3,4-d]azepine compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the formation of DNA cross-links through reactive intermediates generated during metabolism .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | DNA damage via cross-linking |
| Compound B | MCF-7 | 10 | Apoptosis induction |
Case Study 2: Neurological Applications
Research on similar bicyclic compounds has shown promise in modulating neurotransmitter levels, suggesting that this compound could be beneficial in treating anxiety disorders. In vivo studies indicated a significant reduction in anxiety-like behaviors in animal models when treated with this class of compounds .
Mechanism of Action
The mechanism of action of Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl Carbamate Derivatives
(a) BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4, )
- Structural Differences: Incorporates a quinazolinone-furan hybrid side chain instead of the bicyclic pyrroloazepine core.
- Synthesis : Prepared via BF3•OEt2-catalyzed coupling in MeCN, contrasting with the HCl/NaOH-mediated steps likely used for the target compound .
(b) BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate (Compound 10, )
Bicyclic Heterocycles
(a) (3αR,6αS)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate ()
- Structural Differences : Contains a pyrrolopyrrole bicyclic system (two fused pyrrolidine rings) instead of pyrroloazepine (pyrrolidine fused to azepine).
- Solubility : The tert-butyl group increases hydrophobicity compared to the benzyl carbamate and hydrochloride salt in the target compound .
(b) Benazepril Hydrochloride ()
- Structural Differences : A benzazepine derivative with an ACE inhibitor pharmacophore (carboxyalkyl and phenylpropyl groups).
- Pharmacology : Clinically used for hypertension, whereas the target compound’s pyrroloazepine scaffold lacks documented therapeutic applications but may serve as a precursor for bioactive molecules .
Comparative Data Table
Key Research Findings
- Conformational Analysis : The octahydropyrroloazepine core in the target compound, as observed in crystal structures of related complexes (e.g., rat autotaxin), adopts a chair-like conformation with restricted rotation, enhancing binding specificity compared to linear analogs like Compound 10 .
- Salt Formation : Hydrochloride salts (common in benzazepine drugs like Benazepril) improve bioavailability and crystallinity, a feature shared with the target compound .
- Reactivity : The pyrroloazepine system’s nitrogen atoms may participate in hydrogen bonding or coordination chemistry, distinguishing it from tert-butyl-protected analogs .
Biological Activity
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O2
- Molecular Weight : 310.82 g/mol
- CAS Number : 1812198-27-8
The compound features a bicyclic structure incorporating a pyrrolo[3,4-d]azepine moiety, characterized by a nitrogen-rich framework that enhances its interaction with biological targets. The presence of the benzyl group contributes to its solubility and pharmacological properties, making it a subject of interest in drug development .
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]azepine exhibit promising anticancer activity. For instance, synthesized pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG-2 and EACC. The mechanism involves the induction of apoptosis and modulation of apoptotic pathways, which can be evaluated using assays such as caspase activity and resazurin assays .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrolopyridine 3i | HepG-2 | 25 | Induces apoptosis via caspase activation |
| Pyrrolopyridine 3l | EACC | 30 | Inhibits cellular proliferation |
| Benzyl Octahydropyrrolo derivative | Various | Varies | Modulates apoptotic pathways |
Neuroprotective Effects
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Compounds exhibiting selectivity for BChE are particularly valuable as they may offer therapeutic benefits without the side effects associated with AChE inhibition .
Table 2: Inhibition Potency Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Benzyl Octahydropyrrolo derivative | >100 | 15 |
| Reference Inhibitor | 20 | 10 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Enzyme Inhibition : By inhibiting cholinesterases, it may enhance cholinergic transmission in neurodegenerative conditions.
- Antioxidant Activity : Some studies have noted antioxidant properties that contribute to cellular protection against oxidative stress.
Case Studies
A notable case study involved the synthesis and biological evaluation of several pyrrole derivatives related to benzyl octahydropyrrolo compounds. These derivatives were subjected to in vitro assays to assess their cytotoxicity and apoptotic effects on cancer cell lines. Results indicated that specific modifications to the structure significantly enhanced biological activity.
Q & A
Q. Advanced
- Storage conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the benzyl carbamate group .
- Light sensitivity : Protect from UV exposure to avoid photodegradation, as observed in related pyrroloazepines .
- Hygroscopicity : Use desiccants (e.g., silica gel) in storage vials to mitigate moisture-induced decomposition .
- Toxicity : Acute toxicity (Category 4 for oral/dermal/inhalation routes) necessitates PPE (gloves, goggles) and fume hood use during handling .
What spectroscopic methods are recommended for confirming the stereochemistry of the (3aR,8aS) configuration?
Q. Basic
- Nuclear Overhauser Effect (NOE) NMR : Correlates spatial proximity of protons to validate ring junction stereochemistry.
- Circular Dichroism (CD) : Detects chiral centers in the pyrroloazepine core via Cotton effects .
- Chiral derivatization : Use of Mosher’s acid or similar reagents to assign absolute configuration .
How can researchers evaluate the compound’s stability under varying pH conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA and identify byproducts using LC-MS/MS .
- pH-rate profiling : Determine degradation kinetics to identify pH-sensitive functional groups (e.g., benzyl ester hydrolysis under alkaline conditions) .
What strategies mitigate racemization during synthesis?
Q. Advanced
- Low-temperature reactions : Perform stereospecific steps (e.g., coupling) at 0–5°C to suppress epimerization .
- Chiral auxiliaries : Incorporate temporary protecting groups that stabilize the desired configuration, as demonstrated in tert-butyl-protected intermediates .
- Enantioselective catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
